molecular formula C17H24ClNO2 B2796033 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride CAS No. 352458-18-5

1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Cat. No.: B2796033
CAS No.: 352458-18-5
M. Wt: 309.83
InChI Key: WTDAZCXOEAOANW-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and properties, which make it valuable in various fields such as chemistry, biology, medicine, and industrial processes.

Scientific Research Applications

1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is employed in biochemical studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including its use as a precursor for pharmaceuticals.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound “3- (naphthalen-1-yloxy)propane-1,2-diol” is classified as dangerous with the signal word “Danger” and hazard statement H311 . Precautionary statements include P280, P302+P352, P312, P361, P363, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves multiple steps. The starting materials include naphthalene-2-ol and diethylamine. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism by which 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique in its structure and properties compared to similar compounds. Some of the similar compounds include:

  • Diethylethanolamine: A compound with a similar diethylamino group but different functional groups.

  • Naphthalene-2-ol derivatives: Compounds that share the naphthalene-2-ol moiety but have different substituents.

These compounds differ in their reactivity, solubility, and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(diethylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)12-16(19)13-20-17-10-9-14-7-5-6-8-15(14)11-17;/h5-11,16,19H,3-4,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDAZCXOEAOANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC2=CC=CC=C2C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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